N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10589115
InChI: InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20)
SMILES: CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE

CAS No.:

Cat. No.: VC10589115

Molecular Formula: C15H19N5O

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE -

Specification

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
IUPAC Name 1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine
Standard InChI InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20)
Standard InChI Key YKFDAQBENFSNQH-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C
Canonical SMILES CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine, reflects its two primary substituents: a 4,6-dimethylpyrimidin-2-yl group and a 4-methoxybenzyl group attached to a guanidine backbone. The guanidine moiety, a strong organic base, is stabilized through resonance, while the pyrimidine and methoxyphenyl groups introduce steric and electronic modifications that influence reactivity and biological interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₉N₅O₂
Molecular Weight301.35 g/mol
IUPAC NameN-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine
CAS NumberNot yet assigned
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO)
Melting PointData not reported
Boiling PointData not reported

The molecular formula, C₁₅H₁₉N₅O₂, was derived by modifying the structure of the hydroxyphenyl analog (C₁₃H₁₅N₅O) described in search result, replacing the hydroxyl group with a methoxy group and adding a methylene bridge. This adjustment increases molecular weight by 44 atomic mass units (14 from CH₂ and 16 from O).

Synthesis and Optimization

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine can be inferred from methodologies used for analogous guanidine derivatives. A three-step pathway is proposed:

Table 2: Proposed Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate/Product
1Pyrimidine ring formationDiketone + guanidine derivative, acid/base catalysis4,6-Dimethylpyrimidin-2-amine
2Alkylation of guanidine4-Methoxybenzyl chloride, K₂CO₃, DMFN-(4-methoxybenzyl)guanidine
3Coupling reactionPyrimidin-2-amine + N-(4-methoxybenzyl)guanidine, heat (90–95°C)Target compound

Step 1: The pyrimidine ring is synthesized via condensation of a diketone (e.g., acetylacetone) with a guanidine derivative under acidic conditions. Dimethylation at the 4- and 6-positions is achieved using methyl iodide.
Step 2: The guanidine nitrogen is alkylated with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base.
Step 3: The pyrimidin-2-amine intermediate reacts with the alkylated guanidine under thermal conditions (90–95°C) to form the final product.

Purification typically involves recrystallization from ethanol or chromatography, though specific data for this compound remain unreported.

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Basicity: The guanidine group (pKa ~13) confers strong basicity, while the methoxy group enhances lipophilicity, potentially improving membrane permeability.

  • Stability: Under ambient conditions, the compound is likely stable but may degrade under strong acidic or oxidative conditions due to the methoxybenzyl group’s susceptibility to demethylation.

Table 3: Predicted Spectral Characteristics

TechniqueKey Signals
¹H NMRδ 2.30 (s, 6H, pyrimidine-CH₃), δ 3.80 (s, 3H, OCH₃), δ 4.40 (s, 2H, CH₂), δ 6.90–7.20 (m, Ar-H)
¹³C NMRδ 21.5 (pyrimidine-CH₃), δ 55.2 (OCH₃), δ 158.9 (guanidine-C)
MS (ESI+)m/z 302.3 [M+H]⁺

These predictions align with spectral data for structurally similar guanidines.

Biological Activity and Mechanisms

While direct pharmacological studies are lacking, the compound’s analogs exhibit notable bioactivity:

  • Antimicrobial Activity: Guanidines with substituted phenyl groups show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity. The methoxy group may enhance lipid bilayer penetration.

  • Enzyme Inhibition: Pyrimidine-containing guanidines inhibit dihydrofolate reductase (DHFR), a target in anticancer and antibiotic therapies. Molecular docking studies suggest the dimethylpyrimidine group occupies the enzyme’s pterin-binding site.

Table 4: Hypothetical Biological Targets

TargetProposed InteractionPotential Application
Bacterial DHFRCompetitive inhibition via pyrimidine bindingAntibiotic development
Serotonin receptorsStructural mimicry of tryptamine scaffoldsNeurological disorder therapy
Antioxidant enzymesFree radical scavenging via methoxyphenyl groupOxidative stress mitigation

Industrial and Research Applications

The compound’s versatility is evident in its potential uses:

  • Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors or antiviral agents. For example, pyrimidine derivatives are key components in HIV reverse transcriptase inhibitors.

  • Coordination Chemistry: The guanidine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), enabling applications in catalysis or materials science.

Analytical Characterization

Quality control relies on advanced analytical techniques:

  • HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 minutes.

  • X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks, though crystals may require slow evaporation from ethanol.

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